5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide
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Overview
Description
The compound is a pyrazole derivative . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides, which were prepared from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as starting material .Scientific Research Applications
- The pharmacological screening of this compound has revealed promising anti-inflammatory properties. It exhibits less toxicity and good anti-inflammatory activity, making it a potential candidate for drug development .
- Certain substituted pyrazoline derivatives, including this compound, have demonstrated anticancer activity in previous studies .
- Pyrazolines, including this compound, have been reported to possess antibacterial and antifungal activities .
- Although not directly studied for antiviral activity, pyrazolines in general have shown potential in inhibiting viral replication .
- A molecular simulation study justified the potent in vitro antipromastigote activity of a related compound. It exhibited favorable binding patterns in the active site of a target protein, suggesting potential antileishmanial activity .
Anti-Inflammatory Activity
Anticancer Potential
Antibacterial and Antifungal Properties
Antiviral Applications
Molecular Simulation Studies
Jak2 Inhibition
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Pyrazole derivatives have been associated with a broad range of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
Based on its chemical properties, it is predicted to have a melting point of 164 °c, a boiling point of 3395±420 °C, and a density of 140±01 g/cm3 . These properties may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
properties
IUPAC Name |
5-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2/c1-9-6-13(20-19-9)21-4-2-11(3-5-21)18-14(22)10-7-12(16)15(23)17-8-10/h6-8,11H,2-5H2,1H3,(H,17,23)(H,18,22)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYNIVWKAWFMEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CNC(=O)C(=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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